molecular formula C8H17NO4 B163539 tert-Butyl (2,3-dihydroxypropyl)carbamate CAS No. 137618-48-5

tert-Butyl (2,3-dihydroxypropyl)carbamate

Cat. No.: B163539
CAS No.: 137618-48-5
M. Wt: 191.22 g/mol
InChI Key: OWAMQHJPVUGZSB-UHFFFAOYSA-N
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Description

“tert-Butyl (2,3-dihydroxypropyl)carbamate” is a protected amine . It has a linear formula of HOCH2CH(OH)CH2NHCO2C(CH3)3 . Its CAS Number is 137618-48-5 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a carbamate group (NHCO2) and a tert-butyl group (C(CH3)3) attached to a 2,3-dihydroxypropyl group . The molecule has a molecular weight of 191.22 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carbamates in general are known to participate in a variety of chemical reactions. For instance, they can act as hydrogen bond acceptors due to the presence of a C=O dipole .


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 60-63 °C (lit.) . It has a density of 1.1±0.1 g/cm3 . The molecule has 5 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Amino Acids and Peptides : tert-Butyl (2,3-dihydroxypropyl)carbamate is used as an intermediate in the synthesis of amino acids and peptides, contributing to the development of pharmaceuticals and biologically active compounds (Tang et al., 2014).

  • Chemoselective Transformations : This compound is involved in chemoselective transformations of amino protecting groups, which is crucial in peptide synthesis and modification (Sakaitani & Ohfune, 1990).

  • Deprotection in Organic Synthesis : It is used in the deprotection of carbamates, esters, and ethers in organic synthesis, showcasing its versatility in chemical reactions (Li et al., 2006).

  • Synthesis of Polymerisable Antioxidants : Research indicates its use in the synthesis of monomeric antioxidants containing hindered phenol, important in polymer chemistry (Pan, Liu, & Lau, 1998).

Biological and Pharmaceutical Applications

  • Production of Biologically Active Compounds : It serves as a key intermediate in the synthesis of natural products with cytotoxic activity, relevant in cancer research and drug development (Tang et al., 2014).

  • Use in Enantioselective Synthesis : Its involvement in the enantioselective synthesis of carbocyclic analogues of nucleotides is significant in medicinal chemistry (Ober et al., 2004).

Advanced Material Research

  • Catalysis and Reaction Studies : Studies have shown its application in catalysis and reaction mechanisms, such as in photoredox-catalyzed reactions, contributing to the development of advanced materials and synthetic methods (Wang et al., 2022).

  • Development of New Synthetic Methods : It is used in the development of new synthetic methods for producing complex organic compounds, crucial in material science and organic chemistry (Zhao et al., 2017).

Mechanism of Action

Target of Action

tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as BOC-(RS)-3-AMINO-1,2-PROPANEDIOL, is a protected amine . The primary targets of this compound are typically amino groups in biochemical reactions .

Mode of Action

The compound acts as a protecting group for amines in biochemical reactions . It forms a carbamate group with the amine, protecting it from unwanted reactions during a synthetic process . This protection can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. As a protecting group, it is used in a wide variety of synthetic processes, including the synthesis of complex organic molecules and peptides . The downstream effects are therefore highly variable and depend on the specific synthetic pathway in which it is used.

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .

Result of Action

The primary result of the action of this compound is the protection of amines from unwanted reactions during synthetic processes . This allows for the selective manipulation of other functional groups in a molecule, increasing the efficiency and selectivity of synthetic processes .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. For example, the removal of the protecting group is typically achieved under acidic conditions . Additionally, the stability of the compound can be affected by factors such as temperature, light, and the presence of certain chemicals .

Properties

IUPAC Name

tert-butyl N-(2,3-dihydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMQHJPVUGZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400850
Record name tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137618-48-5
Record name tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2,3-dihydroxypropyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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